molecular formula C13H19FO4 B13730733 3-(2,2-Diethoxyethoxy)-2-fluoroanisole

3-(2,2-Diethoxyethoxy)-2-fluoroanisole

Cat. No.: B13730733
M. Wt: 258.29 g/mol
InChI Key: UTLRFOUVMODJLG-UHFFFAOYSA-N
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Description

3-(2,2-Diethoxyethoxy)-2-fluoroanisole is a fluorinated aromatic ether derivative characterized by a methoxy group (-OCH₃) at the ortho position relative to fluorine and a diethoxyethoxy (-OCH₂CH₂OCH₂CH₃) substituent at the meta position. The compound’s unique substituents likely influence its electronic configuration, steric bulk, and applications in organic synthesis or material science.

Properties

Molecular Formula

C13H19FO4

Molecular Weight

258.29 g/mol

IUPAC Name

1-(2,2-diethoxyethoxy)-2-fluoro-3-methoxybenzene

InChI

InChI=1S/C13H19FO4/c1-4-16-12(17-5-2)9-18-11-8-6-7-10(15-3)13(11)14/h6-8,12H,4-5,9H2,1-3H3

InChI Key

UTLRFOUVMODJLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC1=CC=CC(=C1F)OC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Diethoxyethoxy)-2-fluoroanisole typically involves the reaction of 3-bromo-4-fluorophenol with 2-bromo-1,1-diethoxyethane. This reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the carbon of the 2-bromo-1,1-diethoxyethane, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(2,2-Diethoxyethoxy)-2-fluoroanisole can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of efficient catalysts and continuous flow reactors can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Diethoxyethoxy)-2-fluoroanisole can undergo various chemical reactions, including:

    Oxidation: The ethoxyethoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The fluorinated anisole core can be reduced to form the corresponding hydroxyanisole.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyanisole.

    Substitution: Formation of substituted anisole derivatives.

Scientific Research Applications

3-(2,2-Diethoxyethoxy)-2-fluoroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Diethoxyethoxy)-2-fluoroanisole depends on its application. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Conformational Differences

2-Fluoroanisole (ortho-fluoroanisole):

  • Structure: Features a fluorine atom at the ortho position relative to the methoxy group.
  • Conformational Behavior: Exhibits multiple conformers due to rotational freedom of the methoxy group. Gas-phase electron diffraction and quantum calculations reveal non-planar conformations stabilized by hyperconjugation between the fluorine lone pairs and aromatic π-system . In low-temperature Ar matrices, conformational isomerization is observed .
  • Electronic Effects: The methoxy group acts as a weak electron-withdrawing substituent (σmeta* = 0.12), influencing regioselectivity in Pd-catalyzed C–H activation reactions .

4-Fluoroanisole (para-fluoroanisole):

  • Structure: Fluorine at the para position relative to the methoxy group.
  • Conformational Behavior: Unlike 2-fluoroanisole, 4-fluoroanisole adopts a single dominant conformer due to reduced steric and electronic interactions between substituents .

3-(2,2-Diethoxyethoxy)-2-fluoroanisole:

  • Unique Features: The diethoxyethoxy group introduces enhanced steric bulk and electron-donating capacity compared to simpler methoxy or ethoxy substituents. This may:
    • Reduce rotational freedom of the substituent.
    • Increase solubility in polar solvents or supercritical CO₂ (analogous to trends in 2-fluoroanisole’s diffusion behavior ).
    • Alter regioselectivity in cross-coupling reactions due to combined electronic and steric effects.

Reactivity in Catalytic Reactions

Pd-Catalyzed C–H Arylation:

  • 2-Fluoroanisole: Reacts with aryl bromides (e.g., 4-bromonitrobenzene) to yield C3-arylated products in moderate yields (41–44%) under Pd catalysis. The methoxy group’s weak electron-withdrawing nature directs arylation to the meta position relative to fluorine .
  • 3-(2,2-Diethoxyethoxy)-2-fluoroanisole (Predicted): The diethoxyethoxy group’s stronger electron-donating capacity may shift regioselectivity or reduce reactivity due to steric hindrance.

Olefination Reactions:

  • 2-Fluoroanisole: Undergoes Pd-catalyzed olefination with ethyl acrylate to form (E)-3-(3-fluoro-4-methoxyphenyl)acrylate in 58% NMR yield. Regioisomer ratios (7.5:1.5:1) highlight preferential para-functionalization relative to fluorine .
  • Comparison: The diethoxyethoxy group could sterically hinder similar reactions or modify electronic directing effects.

Physicochemical Properties

Table 1: Key Properties of Fluoroanisole Derivatives
Compound Molecular Weight (g/mol) Boiling Point (°C) Conformers Key Applications/Reactivity
2-Fluoroanisole 144.14 ~179–182 Multiple Pd-catalyzed C–H activation
4-Fluoroanisole 144.14 ~185–188* Single Reference in conformational studies
3-(2,2-Diethoxyethoxy)-2-fluoroanisole 272.29† Not reported Predicted: Restricted Potential solvent modifier or specialty chemical

*Estimated based on homologous compounds.
†Calculated from molecular formula C₁₂H₁₇FO₄.

Diffusion in Supercritical CO₂:
  • 2-Fluoroanisole: Exhibits diffusion coefficients comparable to bromoanisole and allylbenzene in supercritical CO₂, with values dependent on temperature and pressure .
  • Inference: The diethoxyethoxy group’s larger size may reduce diffusion rates, impacting applications in supercritical fluid extraction or chromatography.

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